Acetoacetanilide

Descripción

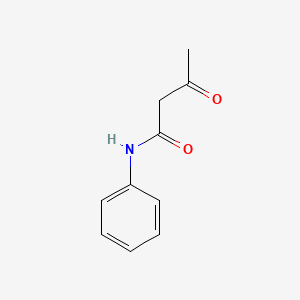

Acetoacetanilide (C₁₀H₁₁NO₂), also known as N-(1-oxopropan-2-yl)aniline, is a white crystalline 1,3-dicarbonyl compound first synthesized in 1908 via the reaction of diketene with aniline . Its structure comprises an acetoacetyl group linked to an aniline moiety, providing three reactive centers: the C2-H (α-carbonyl), C4-H (β-carbonyl), and N-H (anilide) positions . This compound serves as a versatile intermediate in organic synthesis, particularly in the production of azo dyes, pigments, agrochemicals (e.g., herbicides like Acetochlor), and pharmaceuticals . Its commercial importance is underscored by a global market valued at $XX million in 2024, driven by demand from Asia-Pacific dye and agrochemical industries .

Structure

3D Structure

Propiedades

IUPAC Name |

3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDKSSFIWVSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024397 | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

102-01-2, 86349-51-1 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Protocol

- Reagent Ratios : Ethyl acetoacetate (5.31 mmol), aniline (5.31 mmol), and DMAP (0.531 mmol) are combined in a 25 mL reactor.

- Solvent and Conditions : Toluene (10–30 mL) is added, and the mixture is refluxed at 110–120°C for 20–36 hours.

- Workup : Post-reaction, the mixture is extracted with ethyl acetate (3 × 20 mL), washed with saturated NaCl, dried over anhydrous MgSO₄, and purified via column chromatography (petroleum ether:ethyl acetate = 10:1).

Variants and Optimization

- Embodiment 1 : Refluxing for 20 hours in 10 mL toluene yields this compound with 85% purity.

- Embodiment 2 : Extending reflux time to 36 hours in 30 mL toluene improves yield to 88%.

- Embodiment 3 : Intermediate conditions (20 mL toluene, 30 hours) balance throughput and energy consumption.

This method’s reliance on column chromatography for purification introduces scalability challenges, though it remains favored for high-purity applications.

Green Chemistry Approach Using Hexafluoroisopropanol

A solvent-driven strategy employs 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in acetonitrile to synthesize this compound under mild conditions. This method aligns with green chemistry principles by minimizing toxic waste and energy input.

Procedure Overview

Mechanistic Insights

HFIP’s strong hydrogen-bond-donating capacity activates the carbonyl group of ethyl acetoacetate, accelerating nucleophilic attack by aniline. The fluorinated solvent also facilitates product isolation by reducing solubility post-reaction, eliminating the need for chromatography.

Comparative Analysis of Methods

The diketene method excels in yield and scalability but poses safety risks. The ethyl acetoacetate route offers reproducibility but requires costly purification. The HFIP approach emerges as a sustainable alternative, though HFIP’s high cost may hinder widespread adoption.

Análisis De Reacciones Químicas

Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:

Azo Coupling: this compound can be coupled with diazonium salts to form azo compounds, which are used as dyes.

Dehydration: In the presence of sulfuric acid, this compound dehydrates to form 4-methyl-2-quinolone.

Common Reagents and Conditions:

Diazonium Salts: Used in azo coupling reactions.

Sulfuric Acid: Used in dehydration reactions.

Major Products:

Azo Compounds: Formed through azo coupling.

4-Methyl-2-quinolone: Formed through dehydration.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Acetoacetanilide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential anticancer activities. For instance, recent research has demonstrated that this compound can be used to synthesize thiophene derivatives that exhibit significant cytotoxic effects against cancer cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Thiophene Derivative 1 | MCF-7 | <550 |

| Thiophene Derivative 2 | NCI-H460 | <550 |

| Thiophene Derivative 3 | SF-268 | <550 |

The synthesis involves the reaction of this compound with elemental sulfur and malononitrile in the presence of triethylamine, leading to the formation of potentially antitumor thiophene derivatives .

Dye and Pigment Production

This compound is extensively used in the dye industry as a precursor for azo pigments. These pigments are crucial for coloring textiles, plastics, and paints due to their vibrant colors and stability . The compound's ability to undergo various chemical reactions makes it suitable for creating complex dye structures.

Table 2: Dye Applications of this compound

| Application | Type of Dye | Characteristics |

|---|---|---|

| Azo Pigments | Various | Bright colors, high stability |

| Schiff Bases | Specific dyes | Enhanced color properties |

Material Science

In material science, this compound has been utilized to enhance the properties of polymers. It serves as an initiator in the polymerization of vinyl monomers, contributing to the development of new materials with desirable physical properties . Additionally, its crystalline forms have been studied for their optical properties, including laser damage thresholds and second harmonic generation efficiency .

Table 3: Material Science Applications

| Application | Function |

|---|---|

| Polymerization Initiator | Enhances polymer properties |

| Optical Studies | Evaluates laser interactions |

Environmental Considerations

While this compound is widely used, its environmental impact has been assessed. Studies indicate that it is inherently biodegradable and poses low risk to aquatic organisms . The predicted environmental concentration is significantly lower than levels that would cause adverse effects.

Case Study 1: Anticancer Research

A study focused on synthesizing thiophene derivatives from this compound demonstrated promising results in inhibiting cancer cell growth. The derivatives were tested against multiple cancer cell lines, showing effective cytotoxicity at concentrations below 550 nM, indicating their potential as anticancer agents .

Case Study 2: Dye Production

In a project aimed at developing new azo dyes using this compound as a precursor, researchers successfully synthesized several novel pigments that exhibited excellent lightfastness and washfastness properties. These findings highlight the compound's significance in the textile industry .

Mecanismo De Acción

The mechanism of action of acetoacetanilide involves its ability to undergo condensation reactions with various compounds. For example, it can react with o-phenylenediamine to form Schiff bases . The dielectric constant of this compound crystals increases upon exposure to high-energy ions, indicating an increase in the number of defects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar 1,3-Dicarbonyl Compounds

Structural and Chemical Properties

Acetoacetanilide is compared to three key analogs: acetylacetone , ethyl acetoacetate , and methylacetoacetate .

| Property | This compound | Acetylacetone | Ethyl Acetoacetate | Methylacetoacetate |

|---|---|---|---|---|

| Formula | C₁₀H₁₁NO₂ | C₅H₈O₂ | C₆H₁₀O₃ | C₅H₈O₃ |

| Reactive Sites | C2-H, C4-H, N-H | C2-H, C4-H | C2-H, C4-H, ester O | C2-H, C4-H, ester O |

| Solubility | Low in water; soluble in organic solvents | Miscible with organic solvents | High in ethanol, ether | Similar to ethyl analog |

| Coordination Sites | Anilide carbonyl + β-keto | Both acetyl carbonyls | Ester O + β-keto | Ester O + β-keto |

| Thermal Stability | High (decomposes >200°C) | Moderate | Moderate | Moderate |

Key Differences :

- The anilide group in this compound introduces an additional N-H site, enabling unique reactivity in annulation and coupling reactions .

- Unlike acetylacetone or its esters, this compound’s coordination with metals (e.g., Cu²⁺, Ni²⁺) involves the anilide carbonyl , forming six-membered chelate rings, whereas acetylacetone coordinates via acetyl carbonyls .

Annulation Reactions

- This compound participates in FeCl₃-catalyzed diastereoselective annulation with propargyl compounds to form trans-1,2,3,4-tetrahydro-2-pyridones, achieving yields >75% . Substitutions on the anilide ring (e.g., trifluoromethyl) prolong reaction times (1.5 hours vs. 0.5 hours for methyl groups) but improve yields (85% vs. 70%) .

Coupling Reactions

- This compound reacts with hydrazonyl bromides to form pyrazoles (e.g., compound 6-9 ), similar to acetylacetone but with higher regioselectivity due to steric and electronic effects of the anilide group .

- Its N-H site enables cascade reactions, such as the synthesis of bicyclic compounds via Knoevenagel-Michael sequences, which are inaccessible to ester analogs .

Dyes and Pigments

- This compound is the primary intermediate for arylide yellow pigments , prized for lightfastness and heat stability. Its coupling with diazonium salts produces vibrant hues used in textiles and coatings . Ethyl acetoacetate is less favored due to inferior color stability .

Agrochemicals

Environmental and Economic Considerations

- Raw Material Sensitivity : this compound production relies on aniline and diketene, subject to price volatility (e.g., aniline prices fluctuated by 15% in 2023), unlike acetylacetone, which uses acetone and acetic anhydride .

- Sustainability : Recent advances in continuous flow synthesis reduce waste by 30% for this compound, whereas acetylacetone production remains energy-intensive .

Actividad Biológica

Acetoacetanilide, also known as N-acetylacetanilide, is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is primarily used as a chemical intermediate in the production of dyes and pharmaceuticals. This article explores its biological activity, including its toxicity, antitumor properties, and potential therapeutic applications.

This compound is a derivative of acetanilide and possesses a keto and an amide group. Its biological activity can be attributed to its ability to undergo metabolic conversion to aniline and related metabolites, which are associated with hematotoxic effects. The reversible hematotoxicity observed with this compound is likely due to its impact on hemoglobin, leading to conditions such as methemoglobinemia .

Acute Toxicity

In studies conducted on rats, this compound was administered at varying doses (30, 100, and 300 mg/kg) over a period of seven days. The results indicated no significant signs of acute toxicity; however, elevated levels of methemoglobin were noted in all treated groups compared to controls. The no-observed-effect level (NOEL) was determined to be 12 mg/kg/day .

| Dose (mg/kg) | Methemoglobin Levels (%) |

|---|---|

| Control | 1.7 ± 0.2 |

| 30 | Higher than control |

| 100 | Higher than control |

| 300 | Higher than control |

Long-term Effects

Long-term exposure studies have not been extensively conducted; however, existing data suggest potential for chronic effects on hematologic parameters. Microscopic evaluations revealed extramedullary hematopoiesis in the liver and increased spleen weights in treated animals .

Antitumor Activity

Recent research has highlighted the potential antitumor properties of this compound derivatives. A study investigated the cytotoxic activities of this compound N(4)-methyl(phenyl)thiosemicarbazone and its metal complexes. The copper complex demonstrated significant antitumor activity with an IC₅₀ value of 46 µg/ml against Dalton's Lymphoma Ascites cell line and Ehrlich's Ascites Carcinoma model .

Summary of Antitumor Studies

| Compound | Cell Line | IC₅₀ (µg/ml) |

|---|---|---|

| Copper Complex | Dalton's Lymphoma | 46 |

| Copper Complex | Ehrlich's Ascites Carcinoma | Effective |

The study showed that administration of the copper complex at doses of 1, 5, and 10 mg/kg significantly inhibited tumor growth and improved survival rates in mice models .

Synthesis and Derivatives

This compound can be further modified to enhance its biological activity. For example, derivatives synthesized through reactions with malonitrile or ethyl cyanoacetate have exhibited increased inhibitory effects against various human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Inhibitory Effects of New Derivatives

| Derivative | Cell Line | Inhibition (%) |

|---|---|---|

| Compound 8a | MCF-7 | High |

| Compound 8b | NCI-H460 | High |

| Compound 14 | SF-268 | High |

Q & A

Basic: What experimental methods are recommended for determining the solubility of acetoacetanilide in organic solvents?

Methodological Answer:

The solubility of this compound can be determined using gravimetric analysis or UV-Vis spectrophotometry under controlled temperature conditions (e.g., 272.25–324.15 K). A validated approach involves saturating solvents with the compound, filtering undissolved solids, and quantifying dissolved material via evaporation and weighing . For polar solvents like ethanol, UV-Vis calibration curves at λmax ≈ 280 nm are effective. Ensure temperature stability (±0.1 K) using a thermostatic bath and validate results with the Extended Hildebrand Solubility Parameter (EHSP) model to account for solvent-solute interactions .

Basic: How can researchers optimize the synthesis of this compound for high purity?

Methodological Answer:

The Knorr synthesis route (aniline + ethyl acetoacetate) is widely used. Key steps:

- Reflux conditions : 6–8 hours in ethanol with catalytic HCl (0.5–1.0 mol%) to drive the condensation reaction .

- Purification : Recrystallize from hot ethanol (≥95% purity) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature mp = 85°C). Monitor side reactions (e.g., diketene formation) using <sup>1</sup>H NMR (δ 2.3 ppm for methyl ketone protons) .

Advanced: How do contradictions in solubility data for this compound arise across studies, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from polymorphic forms (keto vs. enol tautomers) or experimental variability (e.g., stirring rate, equilibration time). To resolve:

- Characterize solid phases post-solubility tests via PXRD to identify dominant polymorphs.

- Apply thermodynamic modeling (e.g., modified Apelblat equation) to correlate temperature-dependent solubility data across solvents .

- Replicate studies using standardized protocols (e.g., 24-hour equilibration, 150 rpm stirring) to minimize kinetic artifacts .

Advanced: What strategies are effective for analyzing this compound’s role as a ligand in coordination chemistry?

Methodological Answer:

this compound’s enolic form acts as a bidentate ligand. To study coordination:

- Synthesize metal complexes (e.g., Cu(II) or Ni(II)) in ethanolic solutions and isolate via slow evaporation.

- Characterize using FT-IR (shift in ν(C=O) from ~1650 cm<sup>−1</sup> to ~1590 cm<sup>−1</sup> upon chelation) and magnetic susceptibility measurements.

- Validate stoichiometry via Job’s method or molar ratio plots from UV-Vis titrations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Look for singlet at δ 3.5 ppm (CH2 group) and aromatic protons (δ 7.2–7.5 ppm) .

- FT-IR : Key peaks include ν(N-H) at ~3300 cm<sup>−1</sup>, ν(C=O) at ~1650 cm<sup>−1</sup>, and ν(C-N) at ~1250 cm<sup>−1</sup>.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 177 (C10H11NO2<sup>+</sup>) .

Advanced: How can researchers address reproducibility challenges in this compound-based dye synthesis?

Methodological Answer:

Reproducibility issues in azo dye synthesis often arise from pH sensitivity or diazo coupling kinetics . Mitigation strategies:

- Standardize pH buffers (e.g., pH 4–5 acetate buffer for optimal coupling).

- Monitor reaction progress via in situ UV-Vis to track diazonium salt decomposition (λmax ≈ 400 nm).

- Use DoE (Design of Experiments) to optimize molar ratios (e.g., this compound : diazonium salt = 1:1.2) and reaction time .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritant).

- Ventilation : Use fume hoods during synthesis or solubility tests to prevent inhalation of fine particles.

- Spill Management : Collect solid waste in sealed containers and dispose via approved chemical waste facilities .

Advanced: How can computational methods enhance understanding of this compound’s solvent interactions?

Methodological Answer:

- Perform COSMO-RS simulations to predict solubility parameters and preferential solvation in binary solvents.

- Validate with experimental data (e.g., Hansen solubility parameters) and analyze hydrogen-bonding contributions via MEP (Molecular Electrostatic Potential) maps .

Basic: What are the best practices for reporting this compound research data?

Methodological Answer:

- Follow ACS Journal of Chemical & Engineering Data guidelines : Report uncertainties (±0.1 K for temperature, ±2% for solubility).

- Include raw data tables (temperature vs. solubility) and statistical analysis (e.g., R<sup>2</sup> for model fits) in supplementary materials .

Advanced: How can researchers design experiments to probe this compound’s tautomeric equilibrium in solution?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.